3-Chloroquinoxalin-2-ol

Description

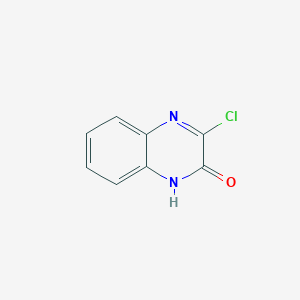

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQFFWUHBKRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307222 | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35676-70-1 | |

| Record name | 35676-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloroquinoxalin-2-ol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 3-Chloroquinoxalin-2-ol

The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets. This guide focuses on a key derivative, this compound, a versatile building block in the synthesis of more complex and potent bioactive molecules. Its strategic placement of a chloro group and a hydroxyl/oxo tautomeric system makes it a valuable precursor for developing novel therapeutic agents, particularly kinase inhibitors.[3][4][5]

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the -ol (hydroxyl) and -one (oxo) forms, with the quinoxalin-2-one form being the predominant tautomer.[6] This is a crucial aspect of its reactivity and biological interactions.

-

IUPAC Name: 3-chloro-1H-quinoxalin-2-one[6]

-

Synonyms: this compound, 3-chloro-1,2-dihydroquinoxalin-2-one, 2-Chloro-3-hydroxyquinoxaline[6]

-

CAS Number: 35676-70-1[6]

-

Molecular Formula: C₈H₅ClN₂O[6]

-

Molecular Weight: 180.59 g/mol [6]

The presence of both a reactive chlorine atom and a lactam-like moiety provides two key points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 180.59 g/mol | PubChem CID: 302705[6] |

| XLogP3 | 1.8 | PubChem CID: 302705[6] |

| Topological Polar Surface Area | 41.5 Ų | PubChem CID: 302705[6] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 302705[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 302705[6] |

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The N-H proton of the quinoxalin-2-one tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the quinoxalin-2-one form would be the most downfield signal (typically >160 ppm). The carbon bearing the chlorine atom would also exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam group (around 1650-1700 cm⁻¹). A broad N-H stretching band would also be expected in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of quinoxaline-2,3-dione. This precursor is readily prepared by the condensation of o-phenylenediamine with oxalic acid.[7]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate)

This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.

-

Reaction Setup: To a solution of quinoxaline-2,3-dione (5 mmol) in dry methylene chloride (5 mL), add thionyl chloride (10 mmol).

-

Catalyst Addition: Add dimethylformamide (DMF) (0.5 mL) dropwise to the stirred reaction mixture.

-

Heating: Heat the reaction mixture at 40°C for 6 hours.

-

Work-up: After cooling, pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Extract the product with methylene chloride. Wash the organic layer with a sodium carbonate solution and then dry it over sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by chromatography.[8]

Note: The subsequent selective hydrolysis of one of the chloro groups of 2,3-dichloroquinoxaline to yield this compound would be the next step, though a specific detailed protocol for this transformation was not found in the provided search results.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro group, which is susceptible to nucleophilic substitution. This makes it an excellent starting material for the synthesis of a wide array of 3-substituted quinoxalin-2-one derivatives.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position can be readily displaced by various nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Development

The quinoxalinone scaffold is a well-established pharmacophore in drug discovery, and this compound serves as a key intermediate in the synthesis of many biologically active molecules.

Kinase Inhibitors

A significant area of application for quinoxalinone derivatives is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoxalinone core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By modifying the substituents at the 3-position, researchers can achieve potent and selective inhibition of specific kinases. For instance, derivatives of this compound have been explored as inhibitors of VEGFR-2 and JAK2/3 kinases, which are important targets in oncology and inflammatory diseases.[3][4]

Caption: Mechanism of action of quinoxalinone-based kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive chloro group and a modifiable lactam nitrogen, provides a platform for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, reactivity, and biological activity of novel derivatives of this compound holds significant promise for the development of new and effective drugs.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxalinone (Part II). Discovery of (Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

A Senior Application Scientist's Guide to 3-Chloro-1H-quinoxalin-2-one: A Cornerstone Intermediate in Modern Chemistry

Introduction: The Quinoxalinone Scaffold and the Strategic Importance of a Halogen Handle

Within the pantheon of heterocyclic chemistry, the quinoxalin-2-one core stands out as a "privileged scaffold." Its rigid, planar structure and rich electronic features make it a recurring motif in a multitude of biologically active compounds and advanced functional materials.[1][2][3] Molecules built upon this framework have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, underscoring their significance in drug development.[2]

This guide focuses on a particularly valuable derivative: 3-chloro-1H-quinoxalin-2-one . The strategic placement of a chlorine atom at the C3 position transforms the stable quinoxalinone core into a versatile and highly reactive electrophilic intermediate. This single halogen atom serves as an exceptionally effective synthetic "handle," opening the door to a vast array of chemical transformations through nucleophilic substitution reactions. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this molecule is fundamental to unlocking the full potential of the quinoxalinone chemical space.

Part 1: Core Molecular Characteristics

A thorough understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers, structural nuances, and expected spectroscopic signatures for 3-chloro-1H-quinoxalin-2-one.

Chemical Identity and Properties

Quantitative data for this intermediate are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4] |

| CAS Number | 35676-70-1 | [4][5] |

| Molecular Formula | C₈H₅ClN₂O | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | [5] |

| InChIKey | LTHQFFWUHBKRGG-UHFFFAOYSA-N | [4] |

Structural Analysis: The Lactam-Lactim Tautomerism

A critical feature of 2-quinoxalinones is the existence of lactam-lactim tautomerism, an equilibrium between the amide (keto) form and the imidic acid (enol) form. The IUPAC name, 3-chloro-1H-quinoxalin-2-one, refers to the lactam form, while the synonym, 3-chloroquinoxalin-2-ol, describes the lactim form.[4] In the solid state and in most common solvents, the equilibrium heavily favors the more stable lactam (keto) form, a characteristic confirmed by crystallographic studies on analogous compounds.[6]

The causality for this preference lies in the strength of the amide C=O double bond compared to the C=N double bond of the lactim form, making the lactam tautomer thermodynamically more stable.

Predicted Spectroscopic Signature

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.2 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns typical of a disubstituted benzene system.

-

Amide Proton (1H): A broad singlet is expected at a significantly downfield chemical shift, typically δ > 12 ppm. The acidic nature of this proton and its tendency to exchange often result in a broad signal.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to appear around δ 150-155 ppm.

-

Imine Carbon (C3): The carbon bearing the chlorine atom should resonate in the δ 140-145 ppm range.

-

Aromatic Carbons: Six distinct signals for the benzene ring carbons are expected between δ 115 and 135 ppm.

-

-

FT-IR (ATR):

-

N-H Stretch: A moderate to broad absorption band around 3200-3050 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of a cyclic amide (lactam) carbonyl group, expected around 1670-1690 cm⁻¹.

-

C=N/C=C Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region corresponding to the aromatic and pyrazine ring vibrations.

-

Part 2: Synthesis Methodology

The synthesis of 3-chloro-1H-quinoxalin-2-one is most reliably achieved via a two-step process starting from the commercially available o-phenylenediamine. The rationale for this approach is its high efficiency and the formation of a stable, easily purifiable intermediate, quinoxaline-2,3-dione.

Protocol: Synthesis of Quinoxaline-2,3-dione (Intermediate)

This first step is a classic cyclocondensation reaction. The choice of oxalic acid and o-phenylenediamine is driven by their low cost, high reactivity, and the thermodynamic stability of the resulting heterocyclic ring system.[7]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and 4 M aqueous hydrochloric acid (approx. 3 volumes relative to the diamine mass).

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC until the starting diamine is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted oxalic acid and HCl. Dry the resulting solid under vacuum to yield quinoxaline-2,3-dione as a stable powder, which is typically of sufficient purity for the next step.

Protocol: Synthesis of 3-chloro-1H-quinoxalin-2-one

The conversion of the dione to the target monochloro derivative is a selective chlorination. Phosphorus oxychloride (POCl₃) is an aggressive and effective chlorinating agent for converting cyclic amides and ketones to the corresponding chlorides. The reaction proceeds via the more reactive lactim tautomer.

-

Setup: In a fume hood, charge a round-bottom flask with quinoxaline-2,3-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq, serving as both reagent and solvent). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Expert Insight: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃. This is a more potent activating agent than POCl₃ alone, facilitating the conversion of the amide to the chloro-imine.

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor by TLC until the starting material is consumed.

-

Workup (Critical Step): Cool the reaction mixture to room temperature. Under vigorous stirring, very slowly and cautiously pour the reaction mixture onto a large volume of crushed ice. POCl₃ reacts exothermically with water; this quenching must be performed slowly in a well-ventilated fume hood to control the release of HCl gas.

-

Isolation: The product will precipitate as a solid in the aqueous mixture. Stir for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake extensively with water to remove phosphoric acid byproducts. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 3-chloro-1H-quinoxalin-2-one.

Part 3: Chemical Reactivity: A Versatile Electrophilic Hub

The synthetic utility of 3-chloro-1H-quinoxalin-2-one stems from the C-Cl bond. The carbon at the C3 position is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent nitrogen atom, the carbonyl group, and the chlorine atom itself. This makes it highly susceptible to attack by a wide range of electron-rich nucleophiles.[8][9][10][11]

The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[8] This combination of an electrophilic carbon center and a good leaving group is the cornerstone of its reactivity in SₙAr (Nucleophilic Aromatic Substitution) type reactions.

Representative Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol demonstrates the formation of a C-C bond, a crucial transformation in drug discovery for assembling complex molecular architectures.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-chloro-1H-quinoxalin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).

-

Expert Insight: The water in the solvent mixture is crucial for the transmetalation step of the Suzuki catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.

-

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 6-24 hours), as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3-aryl-1H-quinoxalin-2-one derivative.

Part 4: Applications in Research and Development

The true value of 3-chloro-1H-quinoxalin-2-one is realized in the molecules it helps create. Its role as a versatile building block is evident across multiple scientific disciplines.

-

Drug Discovery: The ability to easily introduce diverse amine, ether, aryl, and other functionalities allows for the rapid generation of compound libraries for high-throughput screening. Derivatives of the quinoxalinone core are investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials.[2] The C3 position is often a key vector for modifying selectivity and potency against biological targets.

-

Materials Science: The quinoxalin-2-one moiety is an excellent electron-withdrawing group. When coupled with electron-donating groups via the C3 position, it can form "push-pull" chromophores.[3] These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics.

Part 5: Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle 3-chloro-1H-quinoxalin-2-one in a certified chemical fume hood. Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

-

Hazard Profile: Based on data for related chloro-heterocycles and quinoxalinones, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-Chloro-1H-quinoxalin-2-one is more than just another heterocyclic compound; it is a strategic tool for chemical innovation. Its straightforward synthesis and, most importantly, the predictable reactivity of its C-Cl bond provide a reliable and powerful platform for molecular construction. For scientists in medicinal chemistry and materials science, mastering the use of this intermediate is a key step toward designing and building the next generation of functional molecules.

References

- 1. Portico [access.portico.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. arcjournals.org [arcjournals.org]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

An In-depth Technical Guide to 3-Chloroquinoxalin-2-ol: Properties, Reactivity, and Applications

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to interact with a wide array of biological targets.[1] Among these, the quinoxaline core, a fusion of benzene and pyrazine rings, has emerged as a "privileged structure." Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] 3-Chloroquinoxalin-2-ol, in particular, serves as a critical and versatile intermediate, providing a reactive handle for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3] This guide offers a comprehensive examination of its core physical and chemical properties, spectroscopic signature, reactivity, and its pivotal role in the synthesis of advanced chemical entities.

PART 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective use in research and development. This compound is identified by the CAS Number 35676-70-1 .[4][5] Its key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4][5] |

| Synonyms | This compound, 2-Chloro-3-hydroxyquinoxaline, 3-chloro-1,2-dihydroquinoxalin-2-one | [4] |

| Molecular Formula | C₈H₅ClN₂O | [4][5] |

| Molecular Weight | 180.59 g/mol | [4] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Structural Analysis: The Critical Role of Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 3-chloro-1H-quinoxalin-2-one. In the solid state and in many solutions, the more stable amide-like keto tautomer predominates.[6] This equilibrium is crucial as it influences the molecule's reactivity, solubility, and spectroscopic characteristics. The ability to exist in both forms allows it to react either as an enol (at the oxygen) or, more commonly, as an amide (at the nitrogen or via the carbonyl group).

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]

- 4. This compound | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of Quinoxaline Derivatives

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is not merely a synthetic curiosity but a cornerstone in the development of a plethora of therapeutic agents, owing to its ability to interact with a wide range of biological targets.[3][4] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring confer upon quinoxaline derivatives a unique electronic and steric profile, enabling them to participate in various non-covalent interactions with biomacromolecules. This guide provides a comprehensive technical overview of the diverse biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just a compilation of facts, but a causal understanding of why and how these molecules exert their biological effects.

The versatility of the quinoxaline core allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6] Several quinoxaline-based drugs have reached the market, such as the antiviral glecaprevir and the anticancer agent erdafitinib, underscoring the clinical significance of this heterocyclic system.[7][8] This guide will explore these key therapeutic areas, providing insights into the molecular intricacies that govern the biological activity of quinoxaline derivatives.

I. Synthetic Strategies: The Gateway to Bioactive Quinoxalines

The biological evaluation of any class of compounds is fundamentally reliant on the ability to synthesize them and their analogs. The most prevalent and classical method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[2][9] This facile approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, thereby enabling extensive SAR studies.

Core Synthesis Workflow

The following diagram illustrates the fundamental synthetic route to quinoxaline derivatives.

Caption: General synthesis of quinoxaline derivatives.

Modern synthetic methodologies have also been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot procedures.[2][10] The choice of synthetic route is a critical experimental decision, as it dictates the feasibility of creating a diverse library of compounds for biological screening. For instance, a robust and high-throughput compatible synthesis is paramount in the early stages of drug discovery.

Experimental Protocol: Synthesis of a Representative Quinoxaline Derivative

This protocol describes the synthesis of 2,3-diphenylquinoxaline as a representative example.

Materials:

-

o-Phenylenediamine

-

Benzil

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filter funnel, and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (20 mL).

-

Add benzil (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).

II. Anticancer Activity: A Cornerstone of Quinoxaline Research

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a wide range of cancer cell lines.[3][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer activity of quinoxalines is often attributed to their ability to:

-

Inhibit Protein Kinases: Many quinoxaline derivatives act as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AKT/mTOR pathway.[13][14] By blocking the activity of these kinases, they can halt cell proliferation, and induce apoptosis.

-

Induce Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11][15] This can involve the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[15]

-

Inhibit Topoisomerases: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[15] This leads to DNA damage and ultimately cell death.

-

Act as Hypoxic Cytotoxins: The quinoxaline scaffold can be bioreduced under hypoxic conditions, which are common in solid tumors, to form cytotoxic radical species that damage cellular components.[11]

The following diagram illustrates a simplified signaling pathway targeted by some anticancer quinoxaline derivatives.

Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[13][16]

-

Substitutions at C2 and C3: The groups at these positions significantly influence the biological activity. For instance, the introduction of aryl or heteroaryl moieties can enhance the interaction with the target protein.[13]

-

Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the quinoxaline system, affecting its binding affinity and pharmacokinetic properties.

-

Introduction of Amide and Sulphonamide Moieties: The incorporation of these functional groups has been shown to enhance the anticancer activity of quinoxaline derivatives, potentially by forming additional hydrogen bonds with the target enzyme.[14]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various cancer cell lines.

| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Q1 | Phenyl | Phenyl | HCT116 (Colon) | 4.4 | [14] |

| Q2 | Phenyl | Phenyl | MCF-7 (Breast) | 5.3 | [14] |

| Q3 | 4-Chlorophenyl | H | PC-3 (Prostate) | 2.11 | [15] |

| Q4 | 4-Methoxyphenyl | H | HepG2 (Liver) | 4.11 | [15] |

| Cisplatin | - | - | HCT116 (Colon) | >10 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of quinoxaline derivatives using the MTT assay.[17][18][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[17][18] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20][21]

III. Antimicrobial Activity: Combating Infectious Diseases

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][22][23] Their simple and flexible structure, coupled with their bioisosteric relationship to other antimicrobial scaffolds like quinolines, makes them an attractive platform for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.[23]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation, but several potential targets have been identified:

-

Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some quinoxaline derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Some quinoxalines have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.

-

Intercalation into DNA: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative against a bacterial strain.[24][25]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Quinoxaline derivative stock solution (in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoxaline derivative in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Also, include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth of the bacteria.

IV. Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also shown promise as antiviral and anti-inflammatory agents.[1][4][10][26]

Antiviral Activity

Suitably functionalized quinoxalines have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[10][26][27] For instance, S-2720 is a potent inhibitor of HIV-1 reverse transcriptase, and grazoprevir is an approved drug for the treatment of HCV that contains a quinoxaline moiety.[10][27] The mechanisms of antiviral action can involve the inhibition of viral enzymes, such as reverse transcriptase and proteases, or interference with viral entry or replication processes.[26]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade.[1][4] This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][11]

V. Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. This guide has provided a technical overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, emphasizing the underlying mechanisms of action and the experimental methodologies used for their evaluation. The continued exploration of the vast chemical space of quinoxaline derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds immense promise for the discovery of novel and more effective therapeutic agents to address a multitude of human diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the future for quinoxaline-based drug discovery appears exceptionally bright.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. woah.org [woah.org]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 27. researchgate.net [researchgate.net]

The Pivotal Role of 3-Chloroquinoxalin-2-ol in Modern Drug Discovery: A Technical Guide to a Versatile Synthetic Scaffold

Abstract

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] Within this important class of heterocyclic compounds, 3-Chloroquinoxalin-2-ol (also known as 3-chloro-1H-quinoxalin-2-one) emerges as a critical and highly versatile synthetic intermediate.[2][3] While direct therapeutic applications of this compound itself are not extensively documented, its true value lies in its role as a foundational building block for a multitude of potent and specific therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the extensive therapeutic potential unlocked through the chemical modification of this pivotal molecule. We will delve into the synthesis of various classes of therapeutic agents derived from this compound, their mechanisms of action, and the experimental protocols to achieve these transformations, providing researchers and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[2] Its structure, featuring a fused benzene and pyrazine ring system with a chlorine atom at the 3-position and a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the quinoxalin-2-one form), provides a unique combination of reactivity and stability that makes it an ideal starting material for further chemical elaboration.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [2] |

| CAS Number | 35676-70-1 | [2] |

| Appearance | Solid | [2] |

Synthesis of this compound: A Foundational Protocol

The synthesis of the quinoxalin-2-one core is a well-established process in organic chemistry, with the most common and efficient method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6][7] For the synthesis of this compound, a common starting material is o-phenylenediamine, which is reacted with a derivative of oxalic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general and widely applicable method for the laboratory-scale synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Diethyl oxalate

-

Phosphorus oxychloride (POCl₃)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of Quinoxaline-2,3-dione. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add sodium ethoxide (2.2 equivalents) and diethyl oxalate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with cold water, and dried to yield quinoxaline-2,3-dione.

-

Step 2: Chlorination to this compound. In a separate flask, suspend the dried quinoxaline-2,3-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Causality Behind Experimental Choices: The use of a base like sodium ethoxide in the initial condensation facilitates the cyclization reaction. Phosphorus oxychloride is a powerful chlorinating agent, ideal for converting the hydroxyl group to a chlorine atom. The workup with ice is necessary to quench the excess POCl₃ in a controlled manner.

Caption: Synthetic workflow for this compound.

Therapeutic Avenues Enabled by this compound

The true therapeutic potential of this compound is realized through its derivatization. The presence of a reactive chlorine atom at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of diverse molecular libraries for biological screening.

Anticancer Agents

The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents.[4][8] Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[9]

-

Kinase Inhibitors: By reacting this compound with various amines, thiols, or alcohols, a library of substituted quinoxalinones can be generated. These derivatives have been shown to target key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[9][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action for kinase inhibitor derivatives.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential in this area.[11][12][13] this compound serves as a valuable precursor for the synthesis of novel antibacterial and antifungal compounds.

-

Mechanism of Action: Derivatives synthesized from 3-Chloroquinoxalin-2-amine, which can be prepared from this compound, have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[14] This leads to the leakage of intracellular components and ultimately, bacterial cell death. This membrane-targeting mechanism is a promising strategy to overcome existing resistance mechanisms.[14]

Antiviral Agents

The versatility of the quinoxaline scaffold extends to the development of antiviral therapeutics.[12][15] The ability to readily modify the 3-position of the quinoxalin-2-one core allows for the design of molecules that can specifically interact with viral proteins.

-

Targeting Viral Proteins: Recent in silico studies have explored 3-alkynyl substituted 2-chloroquinoxaline derivatives, synthesized from this compound, as potential ligands for the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid (N) protein.[16] The N-protein is a crucial structural protein for coronaviruses, and inhibiting its function can disrupt viral replication.[16]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties.[17]

-

Inhibition of Pro-inflammatory Cytokines: Derivatives of this compound have been synthesized and evaluated as inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18] By blocking the production of these key mediators of inflammation, these compounds have the potential to treat a range of inflammatory conditions.

Future Perspectives and Conclusion

While this compound may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. It represents a readily accessible and highly versatile scaffold that provides a gateway to a vast chemical space of biologically active molecules. The continued exploration of new synthetic methodologies for the derivatization of this compound, coupled with advanced in silico screening and biological evaluation, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

The future of drug discovery with this remarkable intermediate will likely focus on:

-

Combinatorial Chemistry: The generation of large, diverse libraries of quinoxalinone derivatives for high-throughput screening against a wide range of biological targets.

-

Structure-Based Drug Design: The use of computational modeling to design derivatives with enhanced potency and selectivity for specific molecular targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in treating a broader range of diseases, including neurodegenerative and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US9540379B2 - (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases - Google Patents [patents.google.com]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dadun.unav.edu [dadun.unav.edu]

- 18. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline Scaffolds: A Comprehensive Guide to Synthesis and Biological Frontiers

Introduction: The Enduring Versatility of the Quinoxaline Core

Quinoxaline, a heterocyclic compound comprising a fused benzene and pyrazine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties and versatile biological activities have captivated researchers for decades, leading to the development of a vast array of synthetic methodologies and the discovery of potent therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive overview of quinoxaline synthesis, from classical condensation reactions to modern, eco-friendly approaches. Furthermore, it delves into the diverse pharmacological landscape of quinoxaline derivatives, highlighting their significant potential in drug discovery and development.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods but also a critical analysis of the causality behind experimental choices. By understanding the "why" behind the "how," practitioners can make more informed decisions in their own research endeavors.

Part 1: The Art and Science of Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold is a mature yet continually evolving field. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, scalability, and environmental impact.

Classical Condensation Reactions: The Foundation of Quinoxaline Synthesis

The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][7] This robust reaction, often referred to as the Hinsberg or Körner method, forms the bedrock of quinoxaline chemistry.[3]

The underlying mechanism involves a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring. While effective, this method often requires harsh conditions, such as high temperatures and the use of strong acid catalysts, which can limit its applicability for sensitive substrates.[1]

Diagram 1: Classical Quinoxaline Synthesis Workflow

Caption: A logical workflow of the classical condensation method for quinoxaline synthesis.

Modern Synthetic Methodologies: Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinoxaline synthesis.[6] These modern approaches often utilize novel catalysts, alternative energy sources, and greener reaction media.

Key advancements include:

-

Catalytic Innovations: A wide range of catalysts have been explored to improve reaction rates and yields under milder conditions. These include transition metal catalysts, solid acid catalysts like TiO2-Pr-SO3H, and even organocatalysts.[1][8] For instance, the use of cerium(IV) ammonium nitrate (CAN) in tap water provides a simple, proficient, and green approach.[1]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][2] This technique often leads to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating.

-

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to quinoxaline synthesis.[1][6] This includes the use of recyclable catalysts, solvent-free reactions, and reactions in aqueous media, minimizing the environmental footprint of the synthetic process.[1]

Diagram 2: Comparison of Synthetic Approaches

Caption: Evolution of quinoxaline synthesis from classical to modern and green methods.

Representative Experimental Protocol: Synthesis of 2-Phenylquinoxaline

This protocol describes a cost-effective and efficient method for the synthesis of 2-phenylquinoxaline using pyridine as a catalyst.[1]

Materials:

-

1,2-Diaminobenzene derivatives (1 equivalent)

-

Phenacyl bromide (1 equivalent)

-

Pyridine (catalytic amount)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve an equimolar quantity of the 1,2-diaminobenzene derivative and phenacyl bromide in THF at room temperature.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenylquinoxaline.

Rationale: This method represents a condensation-oxidation reaction.[1] Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, leading to the formation of the quinoxaline ring in a good yield and under mild conditions.

Part 2: The Broad Spectrum of Biological Activity

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, making them privileged scaffolds in drug discovery.[2][5][9] The biological profile can be finely tuned by modifying the substituents on the quinoxaline core.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have demonstrated potent activity against a wide range of pathogens.[1][2] Several antibiotics, such as echinomycin and levomycin, contain a quinoxaline moiety and are effective against Gram-positive bacteria.[10] The mechanism of action often involves the inhibition of crucial microbial enzymes or interference with nucleic acid synthesis.

In the realm of antiviral research, quinoxaline derivatives have shown promise against various viruses, including HIV and herpes.[1][2] For instance, certain quinoxaline nucleosides have been synthesized and evaluated as anti-HIV agents, targeting viral enzymes like reverse transcriptase.[1][11]

Anticancer Activity

The development of quinoxaline-based anticancer agents is a highly active area of research.[1][12] These compounds can exert their antitumor effects through various mechanisms, including:

-

Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, such as tyrosine kinases and C-MET kinase, which are often dysregulated in cancer cells.[1]

-

Induction of Apoptosis: Some quinoxalines can trigger programmed cell death (apoptosis) in cancer cells.[1]

-

Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and inhibit cell proliferation.[1]

-

Targeting Tumor Hypoxia: Certain derivatives are selectively toxic to cancer cells in the hypoxic (low oxygen) environment often found in solid tumors.[2]

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

| Biological Activity | Examples of Targets/Mechanisms | Reference(s) |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive) | [1][9] |

| Antifungal | Disruption of fungal cell membrane integrity | [1][9] |

| Antiviral | Inhibition of viral enzymes (e.g., HIV reverse transcriptase) | [1][11] |

| Anticancer | Kinase inhibition, apoptosis induction, tubulin polymerization inhibition | [1][12] |

| Anti-inflammatory | Inhibition of inflammatory mediators | [1][9] |

| Antimalarial | Inhibition of Plasmodium falciparum growth | [9] |

| Antidepressant | Modulation of neurotransmitter systems | [1][9] |

Diagram 3: Mechanism of Action for Anticancer Quinoxalines

Caption: Key cellular targets and effects of anticancer quinoxaline derivatives.

Conclusion: The Future of Quinoxaline Research

The quinoxaline scaffold continues to be a source of inspiration for chemists and pharmacologists. The ongoing development of innovative synthetic methods, particularly those aligned with the principles of green chemistry, will undoubtedly expand the accessible chemical space of quinoxaline derivatives.[3][6] As our understanding of the molecular basis of diseases deepens, the rational design of novel quinoxaline-based therapeutic agents holds immense promise for addressing unmet medical needs. The versatility and proven track record of this remarkable heterocycle ensure its enduring legacy in the pursuit of scientific advancement.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. mtieat.org [mtieat.org]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Chloroquinoxalin-2-ol (CAS No. 35676-70-1). As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers in medicinal chemistry and drug development. This document collates and interprets the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its characteristic spectral features. The synthesis of this and related compounds often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. The methodologies presented herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The quinoxaline scaffold is a prominent feature in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound, also known by its tautomeric name 3-chloro-1H-quinoxalin-2-one, serves as a versatile building block in the synthesis of these complex molecules. Its reactivity, governed by the presence of the chloro, hydroxyl (or keto), and diazine functionalities, allows for diverse chemical transformations.

The precise characterization of this molecule is the foundation for its effective utilization in synthetic chemistry. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the constituent atoms. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and mass spectra of this compound.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the -ol and -one forms, with the amide-like quinoxalin-2-one form generally being more stable. This equilibrium is a crucial consideration when interpreting spectroscopic data, as signals may represent a mixture of tautomers or the dominant form under the analytical conditions.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-chloro-1H-quinoxalin-2-one is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets). A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent. For quinoxalin-2(1H)one derivatives, the aromatic protons typically resonate in the range of δ 7.00–8.40 ppm.[1]

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.2 - 7.8 | m |

| N-H | ~10.0 - 12.0 | br s |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinoxalin-2-one tautomer is expected to be the most downfield signal. The carbons attached to the electronegative nitrogen and chlorine atoms will also be shifted downfield. For the quinoxalin-2(1H)one core, signals for the carbonyl carbon are typically observed between δ 151-159 ppm, while aromatic carbons resonate between δ 106-156 ppm.[1]

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~155 - 160 |

| C-Cl | ~145 - 150 |

| Aromatic C-N | ~130 - 140 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C (quaternary) | ~125 - 135 |

Note: These are approximate ranges based on related structures, and experimental verification is necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-chloro-1H-quinoxalin-2-one, the key vibrational bands to observe are the N-H stretch, the C=O stretch of the amide group, C=N and C=C stretching of the aromatic system, and the C-Cl stretch.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3000 | Medium, broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | ~1680 - 1650 | Strong |

| C=N and C=C Stretch | ~1600 - 1450 | Medium to strong |

| C-Cl Stretch | ~800 - 600 | Medium to strong |

The presence of a strong absorption band around 1670 cm⁻¹ would be a clear indication of the predominance of the quinoxalin-2-one tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak

The molecular formula of this compound is C₈H₅ClN₂O. The nominal molecular weight is approximately 180 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.

Expected Molecular Ion Peaks:

| Ion | m/z | Relative Abundance |

| [M(³⁵Cl)]⁺ | ~180 | 100% |

| [M(³⁷Cl)]⁺ | ~182 | ~33% |

Fragmentation Pattern

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules.

Caption: Plausible mass spectral fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for quinoxalinone derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.

-

Instrument Parameters:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. A thorough analysis of the data obtained from these methods allows for the confirmation of the molecular structure, the identification of functional groups, and an understanding of the molecule's fragmentation behavior. This detailed spectroscopic profile is indispensable for any researcher utilizing this important heterocyclic building block in their synthetic endeavors.

References

The Ascendant Scaffold: Unlocking the Antiviral Potential of Substituted Quinoxalines

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent structural features, amenability to chemical modification, and ability to interact with a wide range of biological targets have established it as a cornerstone for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive exploration of the antiviral potential of substituted quinoxaline derivatives. We delve into the synthetic strategies, molecular mechanisms of action, and critical structure-activity relationships (SAR) that govern their efficacy against a spectrum of DNA and RNA viruses. This document serves as a resource for researchers in the field, offering detailed experimental protocols and field-proven insights to accelerate the discovery and development of next-generation quinoxaline-based antiviral agents.

The Quinoxaline Core: A Privileged Framework in Antiviral Drug Discovery

The quinoxaline nucleus, a bioisostere of quinoline and naphthalene, presents a planar, electron-deficient aromatic system that is highly conducive to forming pi-pi stacking and hydrogen bond interactions with biological macromolecules.[1] This versatility has led to the identification of numerous quinoxaline-containing compounds with potent biological activities, including anticancer, antimalarial, and antiviral properties.[5][6]

The true power of the scaffold lies in its synthetic tractability. The primary and most established method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] While effective, this classic approach often requires harsh conditions, such as high temperatures and strong acid catalysts.[1] Modern synthetic chemistry has introduced greener, more efficient alternatives, including microwave-assisted synthesis, the use of recyclable catalysts, and one-pot multicomponent reactions, which facilitate the rapid generation of diverse compound libraries for screening.[3][7][8]

The general workflow for investigating novel quinoxaline scaffolds, from synthesis to mechanistic studies, is a multi-step, iterative process.

Caption: General workflow for the discovery and development of quinoxaline-based antiviral agents.

Spectrum of Antiviral Activity & Mechanisms of Action

Quinoxaline derivatives have demonstrated inhibitory activity against a broad range of human viruses, encompassing both DNA and RNA viruses.[1][3] Their mechanisms of action are diverse, targeting various stages of the viral life cycle.

Caption: Key stages of the viral life cycle targeted by various quinoxaline derivatives.

Activity Against RNA Viruses

-

Human Immunodeficiency Virus (HIV): Several quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A notable example is S-2720 , which was found to be a very potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.[1][5][7] Structure-based drug design has led to the synthesis of 6-chloro-7-fluoroquinoxaline derivatives, where compounds bearing bulky substituents at positions 2 and 3 showed enhanced anti-HIV activity with no significant cytotoxicity in VERO cells.[1][7]

-